molecular formula C12H16ClNO B1515118 2-(3-Chloro-5-methoxyphenyl)piperidine

2-(3-Chloro-5-methoxyphenyl)piperidine

Cat. No.: B1515118
M. Wt: 225.71 g/mol
InChI Key: AJKXUQNRRZGJRE-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)piperidine is a piperidine derivative featuring a 3-chloro-5-methoxyphenyl substituent at the 2-position of the piperidine ring. Piperidine scaffolds are privileged structures in medicinal chemistry due to their versatility in drug design, offering conformational flexibility and hydrogen-bonding capabilities. The chloro and methoxy groups on the phenyl ring influence electronic properties, lipophilicity, and binding interactions, making this compound of interest in CNS-targeted therapies and agrochemical research .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(3-chloro-5-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-11-7-9(6-10(13)8-11)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3

InChI Key

AJKXUQNRRZGJRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • (S)-3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride ():
    This isomer differs in the position of the phenyl substituent (3-position of piperidine vs. 2-position). Positional isomerism impacts receptor binding and metabolic stability. For example, 3-substituted piperidines may exhibit altered steric hindrance compared to 2-substituted analogs, affecting interactions with targets like serotonin receptors .

Piperidine vs. Piperazine Derivatives

  • 4-[2-(4-Methoxyphenyl)phenyl]piperidine derivatives (): Replacing piperazine with piperidine in ligands for the 5-HT7 receptor increases metabolic stability but reduces receptor affinity.

Pyridine-Based Analogs

  • 3-Chloro-5-methoxy-2,6-dinitropyridine ():
    While sharing chloro and methoxy substituents, the pyridine core (aromatic, planar) contrasts with piperidine’s saturated ring. Pyridine derivatives are more rigid and less basic (pKa ~1.7 vs. ~11 for piperidine), influencing solubility and reactivity in synthetic pathways .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

  • 5-HT7 Receptor Ligands : Piperidine derivatives like 2-(3-Chloro-5-methoxyphenyl)piperidine may exhibit moderate affinity for serotonin receptors, whereas analogs with biphenyl or trifluoromethyl groups (e.g., 3-Chloro-5-trifluoromethyl-pyridin-2-yl-piperidin-3-yl-amine hydrochloride, ) show enhanced lipophilicity and target selectivity .

Metabolic Stability

  • Piperidine’s saturated structure reduces oxidative metabolism compared to aromatic scaffolds. However, the methoxy group in 2-(3-Chloro-5-methoxyphenyl)piperidine may undergo O-demethylation, a common metabolic pathway absent in chloro-only analogs like Cloperastine () .

Structural and Functional Group Analysis

Compound Core Structure Substituents Key Properties
2-(3-Chloro-5-methoxyphenyl)piperidine Piperidine 2-(3-Cl,5-OMe-phenyl) High basicity, moderate lipophilicity
(S)-3-(3-Cl-5-OMe-phenyl)piperidine Piperidine 3-(3-Cl,5-OMe-phenyl) Altered steric profile vs. 2-isomer
3-Chloro-5-methoxy-2,6-dinitropyridine Pyridine 3-Cl,5-OMe,2,6-NO2 Rigid, low solubility, explosive hazard
Cloperastine (1-[2-(chlorophenyl)ethyl]piperidine) Piperidine Chlorophenyl-ethyl Antitussive, higher logP

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